molecular formula C10H11NO2 B1427830 3,4-dihydro-1H-2-benzopyran-1-carboxamide CAS No. 860368-80-5

3,4-dihydro-1H-2-benzopyran-1-carboxamide

Cat. No. B1427830
CAS RN: 860368-80-5
M. Wt: 177.2 g/mol
InChI Key: ZPUKOQODOMASGC-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-1-carboxamide, also known as coumarin, is a natural compound found in many plants. It has been used in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, coumarin has gained attention from the scientific community for its potential use in drug development and as a research tool.

Scientific Research Applications

Antioxidant Applications

3,4-Dihydro-1H-2-benzopyran-1-carboxamide: derivatives have been identified as potent antioxidants. These compounds can scavenge free radicals and protect against oxidative stress, which is a common factor in many diseases, including neurodegenerative disorders and cancer. The antioxidant properties stem from the benzopyran core, which is structurally similar to many natural antioxidant compounds .

Anticancer Activity

Some derivatives of 3,4-dihydro-1H-2-benzopyran-1-carboxamide have shown significant anticancer activities. They work by inhibiting the proliferation of cancer cells and inducing apoptosis. These compounds have been tested against various cancer cell lines, showing promise as potential therapeutic agents for cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives has been explored in various studies. These compounds can modulate inflammatory pathways, thereby reducing inflammation and the associated symptoms. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Antimicrobial Effects

Research has demonstrated that certain 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives possess antimicrobial properties. They have been found effective against a range of bacterial and fungal pathogens, suggesting their use in developing new antimicrobial agents .

Anti-biofilm Activity

The ability to disrupt biofilms is a crucial aspect of antimicrobial therapy3,4-Dihydro-1H-2-benzopyran-1-carboxamide derivatives have been found to exhibit anti-biofilm activity, which is particularly useful in treating infections caused by biofilm-forming bacteria .

Agricultural Applications

In agriculture, 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives can be used as pesticides or fungicides. Their antimicrobial properties make them effective in protecting crops from various plant pathogens, thus ensuring crop safety and food security .

Neuroprotective Effects

The neuroprotective effects of 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives are being investigated for their potential to treat neurodegenerative diseases. By combating oxidative stress and inflammation in the brain, these compounds could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .

Synthetic Methodology Development

Finally, 3,4-dihydro-1H-2-benzopyran-1-carboxamide serves as a key intermediate in synthetic organic chemistry. It is used to develop new synthetic methodologies for constructing complex molecular architectures, which can have applications across medicinal chemistry and material science .

properties

IUPAC Name

3,4-dihydro-1H-isochromene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKOQODOMASGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-2-benzopyran-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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